molecular formula C15H16N2O2S B5636435 N-(4-methoxybenzyl)-2-(2-pyridinylthio)acetamide

N-(4-methoxybenzyl)-2-(2-pyridinylthio)acetamide

Cat. No. B5636435
M. Wt: 288.4 g/mol
InChI Key: HJRCQBIRMVVPRQ-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(2-pyridinylthio)acetamide is a chemical compound that might be explored within various contexts in chemical and pharmaceutical research. Although specific studies directly addressing this compound are scarce, related research can provide insights into similar compounds, focusing on synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of compounds related to N-(4-methoxybenzyl)-2-(2-pyridinylthio)acetamide involves various chemical strategies and reagents. For example, p-methoxybenzyl N-acetylcarbamate potassium salts have been used as versatile reagents for N-alkylacetamide synthesis (Sakai et al., 2022). These compounds enable the conversion of alkyl halides and sulfonates into substituted products, which can then be transformed into N-alkylacetamides.

Molecular Structure Analysis

While specific data on N-(4-methoxybenzyl)-2-(2-pyridinylthio)acetamide's molecular structure is not available, related research often includes computational studies to understand the molecular geometry and electronic properties. For instance, studies on 4-methoxybenzyl-related compounds have utilized density functional theory (DFT) and other computational methods to analyze their structure and reactivity (Genç et al., 2013).

Chemical Reactions and Properties

Compounds similar to N-(4-methoxybenzyl)-2-(2-pyridinylthio)acetamide may undergo various chemical reactions, reflecting their chemical properties. For instance, oxidation reactions of related compounds have been explored to provide insights into their reactivity and potential applications in synthetic chemistry (McAlonan et al., 1996).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-19-13-7-5-12(6-8-13)10-17-14(18)11-20-15-4-2-3-9-16-15/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRCQBIRMVVPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-2-(pyridin-2-ylsulfanyl)acetamide

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